Product packaging for Pyrimido[4,5-d]pyrimidin-2(1H)-one(Cat. No.:CAS No. 120614-17-7)

Pyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B048667
CAS No.: 120614-17-7
M. Wt: 148.12 g/mol
InChI Key: JPOJBQLUJAIHHL-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidin-2(1H)-one is a bicyclic, nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This versatile core structure serves as a privileged pharmacophore for designing potent and selective inhibitors against a wide range of therapeutic targets. Key Research Applications and Biological Significance: Kinase Inhibition in Oncology: This scaffold is a key structural component in inhibitors for various kinases crucial in cancer signaling pathways. It has been successfully utilized in the development of potent inhibitors for Cyclin-Dependent Kinase 2 (CDK2) , with demonstrated IC 50 values in the sub-micromolar to nanomolar range . Derivatives have also been designed as potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) , a key target in B-cell malignancies, showing high potency with IC 50 values as low as 0.8 nM and improved selectivity over off-targets like EGFR . Cancer Immunotherapy: Recent research has identified 3,4-dihydrothis compound derivatives as novel and potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) . ENPP1 is a critical negative regulator of the STING pathway, and its inhibition is a promising strategy to enhance anti-tumor immune responses, positioning this compound as a valuable tool for immuno-oncology research. Neuroprotective and Anti-Neurodegenerative Agents: Novel derivatives of this scaffold have shown promising neuroprotective, antioxidant, and Aβ anti-aggregation properties in cellular models, suggesting potential for research in Alzheimer's disease and other oxidative stress-related pathologies . Broad-Spectrum Bioactivity: The pyrimido[4,5-d]pyrimidine core is recognized for a wide array of other biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive effects, making it a highly versatile template for hit-to-lead optimization campaigns across multiple disease areas . Usage Note: This product is intended for research purposes as a reference standard or chemical building block. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O B048667 Pyrimido[4,5-d]pyrimidin-2(1H)-one CAS No. 120614-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120614-17-7

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

1H-pyrimido[4,5-d]pyrimidin-2-one

InChI

InChI=1S/C6H4N4O/c11-6-8-2-4-1-7-3-9-5(4)10-6/h1-3H,(H,7,8,9,10,11)

InChI Key

JPOJBQLUJAIHHL-UHFFFAOYSA-N

SMILES

C1=C2C=NC(=O)NC2=NC=N1

Canonical SMILES

C1=C2C=NC(=O)NC2=NC=N1

Synonyms

Pyrimido[4,5-d]pyrimidin-2(1H)-one (6CI)

Origin of Product

United States

Synthetic Methodologies for Pyrimido 4,5 D Pyrimidin 2 1h One and Its Derivatives

De Novo Synthesis Strategies

De novo synthesis offers a versatile approach to the pyrimido[4,5-d]pyrimidine (B13093195) core, allowing for the introduction of diverse substituents. Multi-component reactions are particularly prominent in this category due to their efficiency in constructing complex molecules in a single step.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex products by combining three or more starting materials in a one-pot reaction. rsc.orgnih.gov This approach is valued for its atomic economy, operational simplicity, and ability to generate molecular diversity. nih.govnih.gov

The Biginelli reaction, a well-established MCR, and its variations have been adapted for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. nih.govnih.gov These reactions typically involve the condensation of an aldehyde, a urea (B33335) or thiourea (B124793), and a β-dicarbonyl compound or its equivalent. nih.govmdpi.com For instance, a Biginelli-like, three-component tandem annulation of arylglyoxalmonohydrates, 1,3-dimethylbarbituric acid, and thiourea has been reported to produce substituted pyrimido[4,5-d]pyrimidinones. nih.gov Similarly, iron(III)-catalyzed Biginelli-like condensations of 1,1′-diformylferrocene with urea and silyl (B83357) enol ethers have been used to construct cis-fused saturated pyrimido[4,5-d]pyrimidine-2,7(1H,3H)-diones. researchgate.net The use of various catalysts, including Lewis acids and organocatalysts, can influence the reaction efficiency and product yields. nih.gov

Table 1: Examples of Biginelli-Type Reactions for Pyrimido[4,5-d]pyrimidine Synthesis

Reactant 1Reactant 2Reactant 3CatalystProduct TypeReference
Arylglyoxalmonohydrates1,3-Dimethylbarbituric acidThioureaDABCO or L-prolineSubstituted pyrimido[4,5-d]pyrimidinones nih.gov
1,1′-DiformylferroceneUreaSilyl enol ethersIron(III)cis-fused saturated pyrimido[4,5-d]pyrimidine-2,7(1H,3H)-diones researchgate.net

Three-component reactions involving aldehydes, ureas (or thioureas), and amino-substituted pyrimidines are a common strategy for synthesizing tetrahydropyrimido[4,5-d]pyrimidine derivatives. rsc.orgresearchgate.net For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea in the presence of acetic acid under microwave irradiation yields tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org Another approach involves the reaction of 6-aminouracils, aldehydes, and secondary amines, catalyzed by acetic acid, to form intermediates that can be cyclized to pyrimido[4,5-d]pyrimidines. researchgate.net The choice of catalyst and reaction conditions, such as the use of microwave irradiation or ionic liquids, can significantly impact the reaction's efficiency and greenness. rsc.orgoiccpress.comatmiyauni.ac.in

Table 2: Multi-component Reactions with Aldehydes, Ureas, and Amines

Pyrimidine (B1678525) SourceAldehydeAmine/Urea SourceCatalyst/ConditionsProduct TypeReference
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneAryl aldehydesUreaAcetic acid, microwaveTetrahydropyrimido[4,5-d]pyrimidine-triones rsc.org
6-AminouracilsAldehydesSecondary aminesAcetic acidPyrimido[4,5-d]pyrimidines (after cyclization) researchgate.net
2-Thiobarbituric acidAldehyde derivativesGuanidineI2, microwaveHexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives atmiyauni.ac.in

Cyclization Reactions from Pyrimidine Precursors

This approach involves the construction of the second pyrimidine ring onto a pre-existing, suitably functionalized pyrimidine ring. This is a widely used and versatile method for accessing a variety of pyrimido[4,5-d]pyrimidine derivatives.

From 6-Aminouracil (B15529) Derivatives

6-Aminouracil and its N-substituted derivatives are highly versatile starting materials for the synthesis of pyrimido[4,5-d]pyrimidines. rsc.orgresearchgate.netnih.gov A common strategy involves the reaction of 6-aminouracils with various electrophilic reagents to introduce the necessary fragments for the second ring, followed by cyclization. For instance, the reaction of 6-amino-1,3-disubstituted uracils with acylating agents, followed by a hydrazine-induced cyclization and subsequent N-N bond cleavage, provides a route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.gov Another method involves the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate (B8618190) and then with 2-(naphthalen-1-yl)acetyl chloride, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to yield a pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione. rsc.org

Table 3: Synthesis from 6-Aminouracil Derivatives

6-Aminouracil DerivativeReagentsKey StepsProduct TypeReference
1,3-Disubstituted 6-aminouracilsAcylation reagents, HydrazineAcylation, Hydrazine-induced cyclization, N-N bond cleavage1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov
6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dioneEthyl carbonochloridate, 2-(Naphthalen-1-yl)acetyl chloride, Hydrazine hydrateAcylation, Amidation, CyclizationPyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione rsc.org
From Alkyl Pyrimidine Carboxylates

Pyrimidine-5-carboxylates serve as valuable precursors for the synthesis of the pyrimido[4,5-d]pyrimidine ring system. A two-step procedure has been developed starting from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles. csic.es The first step involves the reaction with triethylorthoformate to yield an intermediate, which is then cyclized with anilines to produce N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. csic.esmdpi.com This method allows for the introduction of various substituents on the pyrimidine and phenyl rings.

Another strategy involves the solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net This method is based on the reaction of a support-bound pyrimidine with isocyanates, which proceeds through a carbamate (B1207046) intermediate followed by a base-catalyzed intramolecular ring closure. researchgate.net

Reactions with Thiouracil Derivatives

The utilization of thiouracil derivatives as precursors is a prominent strategy for constructing the pyrimido[4,5-d]pyrimidine core. These reactions often involve the condensation of a thiouracil-based compound with other reagents to form the fused pyrimidine ring system.

A common approach involves the reaction of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with various reagents to yield a series of pyrimidine and pyrimidopyrimidine derivatives. researchgate.net For instance, heating 5-aryl-7-thioxo-5,6,7,8-tetrahydro-3H-pyrimido[4,5-d]pyrimidin-4-one derivatives can lead to the formation of pyrimido[4,5-d]pyrimidine-2,4,7-trithiones. researchgate.net Another method involves the refluxing of dihydropyrimidine (B8664642) derivatives to synthesize the same trithione compounds. researchgate.net

Furthermore, the reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with aromatic aldehydes and dimedone in the presence of a catalyst can produce pyrimido[4,5-b]quinolines, which are structurally related to pyrimido[4,5-d]pyrimidines. researchgate.net This highlights the versatility of thiouracil derivatives in the synthesis of fused pyrimidine systems. The synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines can be achieved starting from thiourea, which is first converted to 2-methyl-2-thiopseudourea sulfate. nih.gov

Tandem Reactions and One-Pot Protocols

Tandem and one-pot reactions have emerged as powerful tools in the synthesis of complex molecules like pyrimido[4,5-d]pyrimidines, offering advantages such as increased efficiency, reduced waste, and simplified purification processes. oiccpress.comresearchgate.net

A notable example is the one-pot, three-component reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea in water to produce pyrimido[4,5-d]pyrimidines in high yields and purity. researchgate.netresearchgate.net This environmentally friendly method avoids the use of hazardous catalysts and solvents. researchgate.netresearchgate.net Similarly, a mechanochemical approach involving the ball-milling of 1,3-diketones (like barbituric acid), 6-aminouracil, and an aromatic aldehyde provides a catalyst-free and solvent-free pathway to pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.orgresearchgate.net

Tandem reactions have also been effectively employed. For instance, a pyrimidine-tetrazine tandem reaction allows for the straightforward synthesis of pyrimido[4,5-d]pyridazines from pyrimidines and tetrazines under basic conditions. acs.orgacs.org This reaction proceeds with high regioselectivity. Another tandem approach involves the conversion of 3,4-dihydropyrimido[5,4-d]pyrimidines to their aromatic counterparts through a Dimroth rearrangement, which can then be further functionalized in a one-pot manner with various aldehydes. researchgate.netcolab.ws Palladium-catalyzed tandem C–S/C–N bond formation has been developed for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives from o-dihaloarenes and 3,4-dihydropyrimidin-2-thiones. thieme-connect.com

The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a 1:1:2 molar ratio leads to the formation of the pyrimido[4,5-d]pyrimidin-2,4-dione ring system through a process that can be considered a one-pot annulation. nih.govdocumentsdelivered.comresearchgate.net

Oxidative Synthesis Approaches

Oxidative methods provide another avenue for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. These reactions often involve the oxidation of a precursor molecule to generate the desired fused ring system.

An example of an oxidative approach is the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines where an intermediate pyrimidine is oxidized using meta-chloroperbenzoic acid (m-CPBA). nih.gov This oxidation step is crucial for the subsequent construction of the second pyrimidine ring. While not exclusively focused on the pyrimido[4,5-d]pyrimidin-2(1H)-one core, this demonstrates the principle of using oxidation to facilitate the formation of the broader pyrimido[4,5-d]pyrimidine scaffold.

Catalytic Systems in this compound Synthesis

The use of catalysts is pivotal in many synthetic routes to this compound and its analogs, often leading to higher yields, shorter reaction times, and milder reaction conditions.

Organocatalysis (e.g., L-proline, DABCO)

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction in recent years. L-proline and its derivatives are well-known organocatalysts, though their direct application in the synthesis of the specific target compound is not extensively detailed in the provided context. However, the principles of organocatalysis, such as the use of L-proline for asymmetric synthesis, are well-established. cam.ac.ukmdpi.comnih.gov

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed as an efficient and inexpensive basic catalyst for the one-pot, multi-component synthesis of pyrimido[4,5-b]quinoline derivatives. nih.gov A new DABCO-based ionic liquid has also been reported as a reusable catalyst for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, highlighting the versatility of DABCO-based catalytic systems. oiccpress.com

Metal-Based Catalysis (e.g., Cerium Ammonium (B1175870) Nitrate (B79036), Fe3O4@nano-cel)

Metal-based catalysts are widely used in the synthesis of pyrimido[4,5-d]pyrimidines. Cerium(IV) ammonium nitrate (CAN) is a known versatile oxidant and Lewis acid catalyst in organic synthesis, although its specific application in the synthesis of the target compound is not explicitly mentioned in the provided search results.

More recently, magnetic nanoparticles have emerged as highly efficient and reusable catalysts. For example, Fe3O4@nano-cellulose/Sb(V) has been used as a catalyst for the three-component synthesis of pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines under solvent-free conditions. sharif.edu The catalyst is easily separated from the reaction mixture using an external magnet. sharif.edu Similarly, Fe3O4@nano-cellulose/Ti(IV) has been utilized as a magnetic, natural-based nanocatalyst for the synthesis of pyrimido[4,5-b]quinoline derivatives in water. sharif.edu Another example is the use of a zeolite-nanogold catalyst for the one-pot, three-component synthesis of pyrimido[4,5-b] researchgate.netacs.orgnaphthyridin-4(1H)-one derivatives. semanticscholar.org

Green Chemistry Approaches and Sustainable Protocols

Green chemistry principles are increasingly being integrated into the synthesis of pyrimido[4,5-d]pyrimidines, focusing on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

A prime example is the one-pot synthesis of pyrimido[4,5-d]pyrimidines using water as a solvent, which avoids the use of hazardous organic solvents and catalysts. researchgate.netresearchgate.net This method is considered an environmentally benign procedure. researchgate.net Another green approach is the use of mechanochemical synthesis via ball-milling, which is a solvent-free and catalyst-free method for producing pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.orgresearchgate.net

Microwave-assisted synthesis is another time-efficient and green method that has been used to synthesize hexahydropyrimido[4,5-d]pyrimidine derivatives in water. atmiyauni.ac.in The use of reusable magnetic nanocatalysts, such as Fe3O4@nano-cellulose/Sb(V) and Fe3O4@nano-cellulose/Ti(IV), also aligns with green chemistry principles by simplifying catalyst recovery and reuse. sharif.edusharif.edu

Table of Synthetic Conditions for Pyrimido[4,5-d]pyrimidine Derivatives

Reaction Type Reactants Catalyst/Conditions Product Type
One-Pot Barbituric acid, Aromatic aldehyde, Urea/Thiourea Water Pyrimido[4,5-d]pyrimidines
Mechanochemical 1,3-Diketones, 6-Aminouracil, Aromatic aldehyde Ball-milling, Catalyst-free, Solvent-free Pyrimido[4,5-b]quinolines/Pyrido[2,3-d]pyrimidines
Tandem Pyrimidines, Tetrazines Basic conditions Pyrimido[4,5-d]pyridazines
One-Pot 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Primary amines, Aldehydes Ethanol Pyrimido[4,5-d]pyrimidin-2,4-diones
One-Pot Benzyloxy benzaldehydes, Dimedone, 6-Amino-1,3-dimethyluracil DABCO, Solvent-free Benzyloxy pyrimido[4,5-b]quinolines
Three-Component 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Dimedone, Aromatic aldehydes Fe3O4@nano-cellulose/Sb(V), Solvent-free Pyrimido[4,5-b]quinolones
Microwave-assisted 2-Thiobarbituric acid, Guanidine, Aldehyde derivatives Iodine, Water Hexahydropyrimido[4,5-d]pyrimidines

Regioselective Synthesis of Substituted this compound Analogs

The regioselective synthesis of substituted pyrimido[4,5-d]pyrimidine analogs is crucial for developing compounds with specific biological activities. A notable and efficient two-step procedure has been established for the synthesis of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com This method demonstrates excellent control over the placement of substituents on the core structure.

The regioselectivity of this approach allows for the systematic variation of substituents at the N- and 7-positions of the pyrimido[4,5-d]pyrimidine system, enabling the exploration of structure-activity relationships for various applications. mdpi.com

Strategic Functionalization via Aromatic Nucleophilic Substitution

Aromatic nucleophilic substitution (SNAr) is a powerful strategy for the late-stage functionalization of heterocyclic cores like pyrimido[4,5-d]pyrimidine. This method typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by a nucleophile. For related nitrogen-containing fused heterocycles, efficient SNAr conditions have been developed that could be applicable to chloro-substituted pyrimido[4,5-d]pyrimidines.

One environmentally sound method utilizes polyethylene (B3416737) glycol (PEG) 400 as a solvent. In a study on 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile, reactions with various primary and secondary amines were conducted at 120 °C. nih.gov This approach successfully yielded the aminated products in very short reaction times (5 minutes) and with good to excellent yields (up to 95%). nih.gov The use of PEG 400 avoids the need for an additional base and simplifies the workup procedure. nih.gov

This strategy highlights a viable pathway for introducing diverse functionalities onto the pyrimido[4,5-d]pyrimidine scaffold. By starting with a chlorinated precursor, a wide range of amino groups can be installed, allowing for the fine-tuning of the molecule's properties. The efficiency and green credentials of using a solvent like PEG 400 make this an attractive method for library synthesis. nih.gov

Synthetic Challenges and Yield Optimization

Despite the development of effective synthetic routes, challenges in the synthesis of this compound derivatives persist, particularly concerning reaction yields. The optimization of these yields is often dependent on the electronic and steric properties of the substituents on the starting materials.

In the two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, specific substituent patterns were observed to result in significantly lower yields. mdpi.com For instance, the presence of a p-tolyl group at the 7-position of the pyrimidine ring led to poor yields for the final products (16-20%). mdpi.com Similarly, when the aniline (B41778) nucleophile contained a para-substituent, such as a chlorine or methoxy (B1213986) group, the reaction yields were also modest, recorded at 22% and 20% respectively. mdpi.com

This indicates that the electronic nature of the substituents on both the pyrimidine precursor and the aniline coupling partner plays a critical role in the efficiency of the cyclization step. Electron-donating or sterically hindering groups may impede the reaction, necessitating further optimization of reaction conditions to improve yields.

The table below summarizes the yields of selected N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives, illustrating the impact of substituents on reaction outcomes. mdpi.com

CompoundArOverall Yield (%)
4a MeHHC₆H₅57
4d MeHMeC₆H₅16
4e MeHMe4-FC₆H₄20
4i MeHH4-ClC₆H₄22
4j MeHH4-MeOC₆H₄20

Data sourced from a study on the synthesis of novel Pyrimido[4,5-d]pyrimidines. mdpi.com

These findings underscore the key challenge in this area of synthesis: achieving consistently high yields across a broad range of substituted analogs. Future work will likely focus on developing more robust catalytic systems or reaction conditions that are less sensitive to substituent effects.

Reactivity and Chemical Transformations of Pyrimido 4,5 D Pyrimidin 2 1h One Core

Reactivity of Substituents Linked to Ring Carbon Atoms

The substituents attached to the carbon atoms of the pyrimido[4,5-d]pyrimidine (B13093195) ring can undergo a variety of chemical transformations, which are crucial for the synthesis of diverse derivatives.

Functional group interconversion involves the transformation of one functional group into another. scribd.com On the pyrimido[4,5-d]pyrimidine scaffold, these transformations are key for elaborating the core structure.

One common example is the conversion of chloro groups, often introduced during the synthesis of the ring system, into other functionalities. For instance, 2,4-dichloro-6-(hydroxymethyl)pyrido[3,2-d]pyrimidine can be converted to the corresponding 2,4-dihydrazino derivative by reacting with hydrazine (B178648) hydrate (B1144303). koreascience.kr This dihydrazino compound can then be further reacted, for example, with o-nitrobenzaldehyde to form a bis(o-nitrophenylmethylenehydrazino) derivative. koreascience.kr

Another significant interconversion is the transformation of ester groups. In the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, an ethyl carboxylate group attached to the pyrimidine (B1678525) ring can be acylated at the adjacent amino group. nih.gov This amide can then undergo a hydrazine-induced cyclization, demonstrating a sequence of functional group modifications to build the second pyrimidine ring. nih.gov The resulting pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be converted to a triflate, which is a highly effective leaving group for subsequent nucleophilic substitutions. nih.gov

The following table summarizes representative functional group interconversions on pyrimido[4,5-d]pyrimidine analogues.

Starting MaterialReagent(s)ProductReference
2,4-dichloro-6-(hydroxymethyl)pyrido[3,2-d]pyrimidineHydrazine hydrate6-(Hydroxymethyl)-2,4-dihydrazinopyrido[3,2-d]pyrimidine koreascience.kr
Ethyl 6-amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate1. LiHMDS, 2. 2-(Naphthalen-1-yl)acetyl chlorideEthyl 1-isobutyl-3-methyl-6-(2-(naphthalene-1-yl)acetamido)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate nih.gov
1-Isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trioneTriflic anhydride, triethylamine1-Isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)-5-(trifluoromethylsulfonyloxy)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione nih.gov

Due to the electron-deficient nature of the two fused pyrimidine rings, the pyrimido[4,5-d]pyrimidine core itself is highly resistant to electrophilic aromatic substitution. The nitrogen atoms in the ring withdraw electron density from the carbon atoms, deactivating them towards attack by electrophiles. youtube.com

However, electrophilic substitution can occur on aryl or other activated substituents attached to the ring carbons. Furthermore, reactions that formally appear as substitutions at ring carbons can proceed through alternative mechanisms. For example, the synthesis of various substituted pyrimido[4,5-d]pyrimidines can be achieved via a double Mannich reaction on 6-amino-1,3-dimethyluracil. nih.gov In this multicomponent reaction, an aminouracil acts as a binucleophile, reacting with an aldehyde and a primary amine. The reaction involves electrophilic attack on the electron-rich C-5 position of the aminouracil precursor, which ultimately becomes part of the newly formed pyrimidine ring of the fused system. nih.gov

Nucleophilic substitution is a characteristic and synthetically valuable reaction for the pyrimido[4,5-d]pyrimidine system. The electron-withdrawing nature of the ring nitrogens renders the carbon atoms electrophilic and thus susceptible to attack by nucleophiles, especially when a good leaving group is present.

Halogen atoms, particularly chlorine, at the C-2, C-4, and C-7 positions are readily displaced by a variety of nucleophiles. Studies on related chloro-substituted pyridopyrimidines show that the 4-chloro substituent is typically more reactive than the 2-chloro substituent. koreascience.kr

Common nucleophiles used in these reactions include:

Amines: Secondary amines can selectively displace sulfanyl (B85325) groups on the pyrimidine ring, which act as leaving groups. researchgate.net

Hydrazine: As mentioned, hydrazine can displace chloro groups to form hydrazino derivatives. koreascience.kr

Azide (B81097): Sodium azide is used to displace chloro groups, forming azido-pyrimidines which can be precursors for other functionalities. koreascience.kr

Alkoxides and Thiolates: Triflate derivatives of pyrimido[4,5-d]pyrimidines react readily with nucleophiles like ω-mercaptoalcohols to form thioethers. nih.gov

The reaction conditions, such as solvent and temperature, as well as the nature of the nucleophile, can influence the regioselectivity of the substitution. For instance, in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles, selective substitution can be achieved. researchgate.net

SubstrateNucleophileConditionsProduct TypeReference
2,4-Dichloro-6-(acetoxymethyl)pyrido[3,2-d]pyrimidineSodium azideDry ethanol, ambient temp.2,4-Diazido derivative koreascience.kr
5-Triflate-pyrimido[4,5-d]pyrimidine-2,4-dioneω-Mercaptoalcohols-5-Thioether derivative nih.gov
PentafluoropyridineHydroxybenzaldehydesMildly basic4-Aryloxy derivative rsc.org
2,4-Disulfanyl-substituted thieno[2,3-d]pyrimidinesSecondary amines-Amino-substituted thieno[2,3-d]pyrimidines researchgate.net

Reactivity of Ring Nitrogen Atoms

The lone pairs of electrons on the ring nitrogen atoms allow for reactions with electrophiles, most notably alkylating and acylating agents.

Alkylation and acylation of the ring nitrogen atoms are fundamental transformations for modifying the properties and biological activity of pyrimido[4,5-d]pyrimidines.

Alkylation typically occurs by treating the pyrimido[4,5-d]pyrimidine core with an alkyl halide in the presence of a base. The regioselectivity of alkylation can be complex and is often influenced by the substituents already present on the ring. For related pyrimidin-2(1H)-one systems, the selectivity of N- versus O-alkylation is driven by the nature of the substituent at the C-6 position. nih.gov In the context of pyrimido[4,5-d]pyrimidines, methylation with iodomethane (B122720) has been shown to proceed at specific nitrogen atoms, such as N-6 and N-8 in 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one derivatives. nih.gov

Acylation involves the introduction of an acyl group onto a ring nitrogen. This is often achieved using acyl chlorides or anhydrides. For example, N-benzoylation of an amine functionality on a related heterocyclic system has been carried out using benzoyl chlorides in the presence of pyridine (B92270) and DMAP. researchgate.net A novel synthetic route to tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones involves the acylation of a 6-amino group on a uracil (B121893) precursor, which is a key step leading to the formation of the fused ring system. nih.gov

Reaction TypeReagentSubstrate ExampleProduct ExampleReference
AlkylationIodomethane2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-oneN6- and N8-methyl derivatives nih.gov
Acylation2-(Naphthalen-1-yl)acetyl chlorideEthyl 6-amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateEthyl 6-(2-(naphthalen-1-yl)acetamido) derivative nih.gov
Alkylation5-Bromo enones4-(Trihalomethyl)pyrimidin-2(1H)-onesN- or O-alkylated pyrimidinones nih.gov

Quaternization is the process of alkylating a tertiary nitrogen atom in the heterocyclic ring to form a positively charged quaternary ammonium (B1175870) salt. mdpi.com This transformation significantly alters the electronic properties of the pyrimido[4,5-d]pyrimidine ring, making it even more electron-deficient and thus more susceptible to nucleophilic attack. wur.nl

The synthesis of quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones has been reported. nih.gov However, the synthesis can be challenging, with low yields often obtained because the resulting quaternized products are highly reactive and prone to decomposition through ring-opening reactions when attacked by nucleophiles. nih.gov For example, the marked π-electron deficiency in these quaternized compounds makes the pyrimidine ring susceptible to the addition of nucleophiles, which can promote the opening of the entire pyrimidopyrimidine ring system. nih.gov

This increased reactivity is a general principle; quaternization of a pyrimidine ring enhances its susceptibility to nucleophilic reactions, allowing transformations that might otherwise require harsh conditions to proceed at much lower temperatures. wur.nl

Ring-Opening and Rearrangement Reactions

The fused pyrimidine rings of the core structure are subject to specific conditions that can lead to ring-opening and subsequent rearrangement, most notably the Dimroth rearrangement. Additionally, the electron-deficient nature of certain parts of the ring system makes it susceptible to nucleophilic attack, such as hydration, which can also precipitate ring cleavage.

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms through a process of ring-opening and re-closure. nih.govwikipedia.org Discovered by Otto Dimroth in 1909, this rearrangement can be catalyzed by acids, bases, heat, or light. nih.govwikipedia.org In the context of pyrimidine derivatives, the reaction typically involves the addition of water, leading to a hemiaminal intermediate which then undergoes ring-opening to an aminoaldehyde before closing to form the rearranged product. wikipedia.org

The general mechanism involves the protonation of a ring nitrogen atom, followed by the opening of the heterocyclic ring to form an intermediate that, after tautomerization and bond rotation, re-cyclizes to yield a thermodynamically more stable isomer. nih.gov Several factors influence the course of the Dimroth rearrangement, including the number of nitrogen atoms in the ring, the pH of the medium, the presence of electron-withdrawing groups, and the relative thermodynamic stability of the starting material and the final product. nih.gov For instance, the presence of acid, base, or certain substituents can facilitate the rearrangement. benthamscience.com While the core pyrimido[4,5-d]pyrimidine system can undergo this transformation, much of the detailed research has focused on related, more complex systems like triazolo[4,3-a]pyrimidines rearranging into the more stable nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyrimidines. researchgate.net Theoretical studies have corroborated that these rearrangements lead to more stable isomers. researchgate.net

Table 1: Factors Influencing Dimroth Rearrangement

FactorEffectReference
Aza-substitution More nitrogen atoms in the ring can facilitate nucleophilic attack. nih.gov
pH of Medium Affects the rate of the rearrangement. nih.gov
Electron-withdrawing Groups Facilitate the opening of the ring. nih.gov
Thermodynamic Stability The reaction is driven towards the more stable isomer. nih.gov
Catalysts Acids and bases can catalyze and accelerate the reaction. nih.govbenthamscience.com

The pyrimido[4,5-d]pyrimidine nucleus, particularly when quaternized or electron-deficient, is susceptible to nucleophilic attack by water, leading to covalent hydration and potential ring-opening. This reactivity is a significant factor in the stability and synthesis of certain derivatives. nih.gov

In a study on 2-amino-4(3H)-oxo-pyrimido[4,5-d]pyrimidine derivatives, it was found that methylation to form quaternised salts rendered the pyrimidine ring markedly π-electron deficient. nih.gov This deficiency makes the ring system susceptible to the addition of nucleophiles. Spectroscopic studies revealed a rapid and reversible covalent hydration of the cations. Specifically, for the N6-methyl derivative, hydration occurred across the C7-N8 bond, while for the N8-methyl derivative, it happened across the N6-C7 bond. nih.gov

This hydration can be a prelude to the decomposition of the molecule via ring-opening. The instability and low yields (1-8%) reported in the synthesis of these quaternized derivatives were attributed to this decomposition pathway, which can lead to the formation of simpler pyrimidine structures like 2,4-diamino-5-methyliminomethylpyrimidin-6(1H)-one. nih.gov The propensity for hydration and subsequent ring-opening is a critical consideration in the design and synthesis of derivatives based on this heterocyclic system. nih.gov

Table 2: Hydration Sites in Quaternized 2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one Derivatives

CompoundSite of Covalent HydrationConsequenceReference
N6-methyl derivative C7–N8 bondReversible hydration, potential for ring-opening nih.gov
N8-methyl derivative N6–C7 bondReversible hydration, potential for ring-opening nih.gov

Derivatization Strategies for Structural Modification

A variety of derivatization strategies have been developed to modify the pyrimido[4,5-d]pyrimidine core, enabling the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. These methods range from multicomponent reactions to create the core structure with desired substitutions, to post-synthesis modifications.

One efficient approach involves a two-step synthesis starting from 4-amino-2,6-dialkylpyrimidine-5-carbonitrile. mdpi.com This precursor reacts with triethylorthoester derivatives to form an intermediate imidate, which is then reacted with various substituted anilines to yield N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com This method allows for the introduction of diverse substituents at the N- and 7-positions of the pyrimidine ring. mdpi.com

Another powerful technique is the use of multicomponent reactions (MCRs). For example, the reaction of 6-aminouracils, aldehydes, and secondary amines, catalyzed by acetic acid, can produce intermediates that are then cyclized to form substituted pyrimido[4,5-d]pyrimidines. researchgate.net Similarly, a one-pot synthesis using a DABCO-based ionic liquid catalyst has been reported for the efficient production of pyrimido[4,5-d]pyrimidine derivatives from the reaction of barbituric acid, aldehydes, and 2,6-diaminopyrimidine. oiccpress.com The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes also provides a facile route to various substituted pyrimido[4,5-d]pyrimidin-2,4-dione systems. nih.gov

Furthermore, a "deconstruction-reconstruction" strategy offers a novel way to diversify pyrimidine-containing compounds. nih.gov This involves converting the pyrimidine into a pyrimidinium salt, which can then be cleaved. The resulting fragments can be used in various heterocycle-forming reactions to generate diverse analogues that would be challenging to synthesize via other methods. nih.gov These varied strategies provide chemists with a robust toolkit for the structural modification of the pyrimido[4,5-d]pyrimidine core, facilitating the exploration of its chemical and biological potential. mdpi.comresearchgate.netnih.gov

Mechanistic Investigations of Pyrimido 4,5 D Pyrimidin 2 1h One Formation and Transformations

Proposed Reaction Pathways for Key Synthetic Routes

The formation of the pyrimido[4,5-d]pyrimidine (B13093195) core is often achieved through multi-component reactions or sequential cyclization strategies. The mechanisms typically involve initial condensation or addition reactions followed by intramolecular cyclization.

One common approach involves the condensation of an aminopyrimidine with a carbonyl compound or its equivalent. For instance, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide (B127407) first leads to the formation of a Schiff base intermediate. rsc.org This intermediate then reacts with another molecule of formamide at a higher temperature, undergoing cyclization to yield the pyrimido[4,5-d]pyrimidine product. rsc.org

Biginelli-type reactions provide an efficient, one-pot multicomponent route. In a typical pathway, an aryl aldehyde condenses with two equivalents of a pyrimidinedione, such as barbituric acid. rsc.org An amino compound, like urea (B33335) or thiourea (B124793), then participates in a nucleophilic attack on the newly formed intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to afford tetrahydropyrimido[4,5-d]pyrimidine derivatives. rsc.org

Another key strategy is a two-step synthesis starting from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitriles. mdpi.comcsic.es The first step involves the reaction of the aminopyrimidine with a triethylorthoester derivative at reflux, which forms an intermediate imidate. mdpi.comcsic.es In the second step, these isolated imidates are reacted with various substituted anilines in refluxing toluene (B28343) with a catalytic amount of acetic acid, leading to the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine products. csic.es

A double Mannich reaction mechanism has also been proposed. researchgate.net In this pathway, a 6-aminouracil (B15529) derivative acts as a binucleophile, reacting with an aldehyde (such as formaldehyde) and a primary aromatic or heterocyclic amine in a 1:2:1 molar ratio. This reaction proceeds through a sequential Mannich-type condensation to construct the second pyrimidine (B1678525) ring. researchgate.net

The table below summarizes various synthetic routes and their proposed mechanistic features.

Reaction Type Starting Materials Key Mechanistic Steps Catalyst/Conditions Reference
Sequential Condensation Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate, FormamideFormation of Schiff base intermediate, Intramolecular cyclization110–140 °C rsc.org
Biginelli-type Reaction Aryl aldehydes, Barbituric acid, Urea/ThioureaKnoevenagel condensation, Michael addition, CyclocondensationCeric ammonium (B1175870) nitrate (B79036) (CAN), Refluxing water rsc.org
Two-Step Imidate Formation 4-Amino-2,6-alkylpyrimidine-5-carbonitrile, Triethylorthoester, AnilinesImidate formation, Nucleophilic attack by aniline (B41778), Intramolecular cyclizationRefluxing toluene, Acetic acid (catalyst) mdpi.comcsic.es
Double Mannich Reaction 6-Aminouracil derivatives, Aldehydes, Primary aminesFormation of Mannich base, Second Mannich condensation, CyclizationEthanol, Room temperature researchgate.net
Microwave-Assisted Synthesis 2-Thiobarbituric acid, Guanidine, AldehydesOne-pot condensation and cyclizationIodine (catalyst), Microwave irradiation atmiyauni.ac.in

Intermediate Characterization and Detection

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In the synthesis of pyrimido[4,5-d]pyrimidines, several intermediates have been proposed and, in some cases, studied using spectroscopic methods.

In syntheses involving formamide, the formation of a Schiff base (an imine) is a key proposed intermediate step before the final intramolecular cyclization occurs. rsc.org Similarly, in certain multi-component reactions, amidine intermediates are formed initially by the reaction of an aminopyrimidine with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). rsc.org These intermediates are typically highly reactive and are consumed in subsequent steps. Their existence is often inferred from the final product structure and established reactivity patterns, though direct isolation can be challenging.

More detailed intermediate characterization has been performed for quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones. Attempts to synthesize these target compounds at higher yields were unsuccessful due to their decomposition under the reaction conditions. nih.gov This decomposition led to the formation of ring-opened products, such as 2,4-diamino-5-methyliminomethylpyrimidin-6(1H)-one, which could be isolated and characterized, providing insight into the instability of the parent ring system. nih.gov

Spectroscopic studies, particularly ¹H-NMR and UV spectroscopy, have been instrumental in characterizing the behavior of these compounds in solution. For example, ¹H-NMR studies revealed that the cationic forms of N6-methyl and N8-methyl derivatives undergo fast and reversible covalent hydration. nih.gov This process involves the addition of a water molecule across the C7=N8 or N6=C7 bond, respectively, forming a more stable, non-aromatic hydrated species. nih.gov UV spectroscopy was used to determine the site of protonation (N1) and to monitor these hydration equilibria, confirming the high π-electron deficiency of the quaternised pyrimidine ring that makes it susceptible to nucleophilic attack. nih.gov

Intermediate Type Synthetic Route Method of Characterization/Detection Key Findings Reference
Schiff Base Condensation with formamideInferred from reaction mechanismPrecedes intramolecular cyclization rsc.org
Imidate Two-step synthesis from aminocarbonitrilesIsolation and use in subsequent step; Spectroscopic analysis (IR, NMR)Stable enough to be isolated before reacting with anilines mdpi.comcsic.es
Cationic Species Synthesis of quaternised derivatives¹H-NMR and UV SpectroscopyUndergo reversible covalent hydration in solution nih.gov
Ring-Opened Product Decomposition of quaternised derivativesIsolation and structural analysisConfirmed instability of the pyrimido[4,5-d]pyrimidine cation nih.gov

Tandem Oxidation-Immination-Cyclization Processes

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant approach to complex molecules. A tandem oxidation-immination-cyclization sequence has been successfully employed for the synthesis of 1,3,7-trisubstituted-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones. rsc.org

The process begins with the oxidation of a suitable precursor. rsc.org This oxidation step generates a reactive intermediate, likely a carbonyl or related species, which is not isolated. This species is then subjected to an in-situ reaction with an amine, such as aniline, leading to the formation of an imine (an immination reaction). The final step of the tandem sequence is an intramolecular cyclization, where a nucleophilic group within the molecule attacks the newly formed imine or a related electrophilic center, closing the second pyrimidine ring. This is often followed by a final step, such as the hydrolysis of a protecting group, to yield the desired pyrimido[4,5-d]pyrimidin-2(1H)-one derivative. rsc.org This specific sequence demonstrates a sophisticated strategy to build the heterocyclic core by creating multiple functionalities and bonds in a coordinated fashion. rsc.org

Spectroscopic and Structural Elucidation of Pyrimido 4,5 D Pyrimidin 2 1h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy.sciensage.infonih.govnih.govnih.govnih.govcolab.ws

NMR spectroscopy is a powerful technique for elucidating the structure of pyrimido[4,5-d]pyrimidine (B13093195) derivatives in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, detailed information about the molecular structure, connectivity, and even dynamic processes like tautomerism can be obtained. nih.govnih.govcolab.ws

1H NMR Analysis for Proton Environments.sciensage.infonih.govnih.gov

Proton (¹H) NMR spectroscopy provides valuable information about the number and types of hydrogen atoms present in a molecule. In the context of pyrimido[4,5-d]pyrimidin-2(1H)-one derivatives, the ¹H NMR spectra reveal characteristic signals for the protons on the fused ring system and any substituents.

For instance, in a series of synthesized hexahydropyrimido[4,5-d]pyrimidine derivatives, the proton of the -NH group located near the carbonyl group typically appears as a singlet peak in the downfield region of δ 10.41–11.81 ppm. atmiyauni.ac.in Another singlet for an -NH proton adjacent to a substituent group can be found between δ 1.71–2.33 ppm, while the proton of an =NH group resonates at δ 3.51–4.13 ppm. atmiyauni.ac.in In dihydropyrimido[4,5-d]pyrimidine compounds, four distinct singlet bands for four -NH groups have been observed at δ 8.38, 10.25, 11.20, and 11.36 ppm. sciensage.info The aliphatic -CH proton, confirming the formation of the cyclic ring, appears at δ 5.38 ppm. sciensage.info For 4,7-disubstituted pyrimido[4,5-d]pyrimidines, two characteristic singlets in the ranges of 9.0–9.5 ppm and 8.3–9.0 ppm are attributed to the H-2 and H-5 protons of the pyrimido[4,5-d]pyrimidine scaffold. nih.gov

The specific chemical shifts can be influenced by the nature and position of substituents on the pyrimidine (B1678525) rings. For example, the presence of electron-donating or electron-withdrawing groups can cause shielding or deshielding effects, respectively, leading to upfield or downfield shifts of nearby proton signals.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrimido[4,5-d]pyrimidine Derivatives.

Proton Type Chemical Shift (ppm) Reference
-NH (near C=O) 10.41 - 11.81 atmiyauni.ac.in
-NH (near substituent) 1.71 - 2.33 atmiyauni.ac.in
=NH 3.51 - 4.13 atmiyauni.ac.in
-NH (dihydropyrimidine) 8.38, 10.25, 11.20, 11.36 sciensage.info
Aliphatic -CH 5.38 sciensage.info
H-2 (disubstituted) 9.0 - 9.5 nih.gov

13C NMR Analysis for Carbon Framework.sciensage.infochemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimido[4,5-d]pyrimidine core and its substituents are indicative of their electronic environment.

In studies of hexahydropyrimido[4,5-d]pyrimidine derivatives, the C=NH carbon shows a characteristic signal in the range of δ 152.22–155.74 ppm. atmiyauni.ac.in When a thione group (C=S) is present, its carbon signal appears further downfield at δ 174.24–174.33 ppm due to the strong electronegativity of the sulfur atom. atmiyauni.ac.in The carbonyl carbon (C=O) signal is typically observed at δ 153.04–153.34 ppm. atmiyauni.ac.in For dihydropyrimido[4,5-d]pyrimidine analogues, distinct carbonyl group signals are seen at δ 163.01, 158.32, and 154.24 ppm, while the CH peak confirming the compound's formation is at δ 45.36 ppm. sciensage.info

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrimido[4,5-d]pyrimidine Derivatives.

Carbon Type Chemical Shift (ppm) Reference
C=NH 152.22 - 155.74 atmiyauni.ac.in
C=S 174.24 - 174.33 atmiyauni.ac.in
C=O 153.04 - 153.34 atmiyauni.ac.in
C=O (dihydropyrimidine) 163.01, 158.32, 154.24 sciensage.info

2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms within the this compound structure.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. This is particularly useful for assigning protons on substituted rings and side chains.

HSQC spectra correlate directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This technique is crucial for piecing together the entire molecular framework by connecting different fragments of the molecule, such as linking substituents to the pyrimidine core. youtube.com

These 2D NMR experiments are essential for the complete and accurate structural elucidation of complex pyrimido[4,5-d]pyrimidine derivatives.

Tautomeric Equilibrium Studies via NMR.nih.govnih.gov

This compound and its derivatives can exist in different tautomeric forms, particularly when functional groups with labile protons, such as hydroxyl or amino groups, are present. NMR spectroscopy is a key tool for studying these tautomeric equilibria in solution. nih.gov

The presence of multiple tautomers in solution can be observed in the NMR spectra, where distinct sets of signals appear for each tautomer. The relative intensities of these signals can be used to determine the equilibrium constant and the relative stability of the different tautomeric forms. For example, in some 4,7-disubstituted pyrimido[4,5-d]pyrimidines, the presence of at least two tautomers in solution was evident from the ¹H-NMR spectra. nih.gov Factors such as the nature of substituents, solvent polarity, and temperature can influence the position of the tautomeric equilibrium. Low-temperature NMR experiments can sometimes be used to slow down the rate of interconversion between tautomers, allowing for the individual characterization of each form. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification.sciensage.infonih.govoregonstate.edulibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govoregonstate.edulibretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the analysis of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups:

C=O Stretching: A strong absorption band in the region of 1705–1502 cm⁻¹ is characteristic of the carbonyl group of the pyrimidone ring. atmiyauni.ac.in

N-H Stretching: The N-H stretching vibrations of the amine and amide groups typically appear as one or more bands in the region of 3500–3100 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.

C-N Stretching: Strong absorption bands between 1504 cm⁻¹ and 1101 cm⁻¹ are indicative of the C–N linkages present in the heterocyclic rings. atmiyauni.ac.in

C=N Stretching: The stretching vibration of the C=N bond within the pyrimidine rings usually appears in the 1650-1550 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for Pyrimido[4,5-d]pyrimidine Derivatives.

Functional Group Absorption Range (cm⁻¹) Reference
C=O (Carbonyl) 1705 - 1502 atmiyauni.ac.in
N-H (Amine/Amide) 3500 - 3100
C-N 1504 - 1101 atmiyauni.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.govsapub.orgnih.govresearchgate.netnih.govnist.gov

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netnih.gov It also provides valuable structural information through the analysis of fragmentation patterns. sapub.orgnih.govnist.gov

In the analysis of this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com

Electron impact (EI) or electrospray ionization (ESI) are common ionization methods used. The fragmentation of the molecular ion provides a unique fingerprint for the compound. The fragmentation pathways often involve the successive loss of small, stable molecules or radicals from the side chains and the cleavage of the pyrimidine rings. The analysis of these fragment ions helps to confirm the proposed structure of the synthesized compound. For instance, mass spectra of various hexahydropyrimido[4,5-d]pyrimidine derivatives displayed molecular ion peaks that were in agreement with their proposed structures. atmiyauni.ac.in

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Hexahydropyrimido[4,5-d]pyrimidine
Dihydropyrimido[4,5-d]pyrimidine
4,7-disubstituted pyrimido[4,5-d]pyrimidines
5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
2-Methyl-N-phenyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine
5-Ethyl-2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine
N-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine
N-(3,4-Dimethoxyphenyl)-5-ethyl-2-methyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine
N-(3,5-Dimethoxyphenyl)-2-methyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine
2,5-Dimethyl-N-phenyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine
2,5-Dimethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine
5-Ethyl-2-methyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine
3,5,7-trimethyl-5H-pyrimido[4,5,-E] atmiyauni.ac.innih.govmdpi.comtriazine-6,8-dione
pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
6-hydroxy-8-methyl-5-(thiophen-2-yl)-1H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4(3H,5H)-dione
3-phenyl-10-(thiophen-2-yl)-2-thioxo-2,3-dihydro-1H-pyrano[2,3-d:5,6-d']dipyrimidine-4,7,9(6H,8H,10H)-trione

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for the parent compound, This compound , is not publicly available. While numerous studies have been conducted on the crystal structures of its derivatives, the fundamental solid-state structure of the unsubstituted core molecule has not been reported.

Similarly, the crystal structures of related compounds, such as hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, have been determined to explore their potential as therapeutic agents. atmiyauni.ac.in However, this body of work does not provide the specific crystallographic parameters—such as unit cell dimensions, space group, and atomic coordinates—for the title compound, this compound.

The absence of this fundamental crystallographic data in the public domain prevents a detailed discussion and the creation of data tables for the solid-state structure of this compound as requested. Further research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis is required to fill this knowledge gap.

Advanced Applications of Pyrimido 4,5 D Pyrimidin 2 1h One in Organic Synthesis

Building Blocks for Fused Heterocyclic Systems

Pyrimido[4,5-d]pyrimidin-2(1H)-one and its derivatives serve as fundamental starting materials for the synthesis of a variety of fused heterocyclic systems. researchgate.netresearchgate.net The inherent reactivity of the pyrimidine (B1678525) rings allows for further annulation and functionalization, leading to novel polycyclic structures with potential biological activities. nih.gov

One common strategy involves the utilization of 6-aminouracil (B15529) derivatives, which are precursors to the pyrimido[4,5-d]pyrimidine (B13093195) core. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with various electrophiles can lead to the formation of the pyrimido[4,5-d]pyrimidine ring system. researchgate.net These reactions often proceed through one-pot condensation or cyclization mechanisms, offering an efficient route to these fused systems. researchgate.netresearchgate.net The resulting pyrimido[4,5-d]pyrimidines can then be further modified to create even more complex heterocyclic structures. For example, treatment of a 6-aminouracil derivative with diamines and formaldehyde (B43269) can yield bis-pyrimido[4,5-d]pyrimidine systems. researchgate.net

The versatility of the pyrimido[4,5-d]pyrimidine scaffold is further demonstrated by its use in multicomponent reactions. A green synthetic approach utilizing microwave irradiation has been developed for the one-pot, three-component synthesis of fused pyrimido[4,5-d]pyrimidine systems from bis-aldehydes, barbituric acid, and substituted amines. researchgate.net This method provides high yields and simple workups, highlighting the efficiency of using this core to build complex heterocyclic libraries. researchgate.net

Precursors for Complex Molecular Architectures

The pyrimido[4,5-d]pyrimidine core is not only a building block for other fused heterocycles but also a precursor for intricate and complex molecular architectures. nih.gov The ability to selectively functionalize different positions on the bicyclic system allows for the construction of highly substituted and sterically demanding molecules. nih.govnih.gov

A notable example is the synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. nih.govnih.gov Starting from 1,3-disubstituted 6-aminouracils, a key hydrazine-induced cyclization reaction forms the fused pyrimidine ring. nih.govnih.gov Subsequent acylation and alkylation reactions at different nitrogen and carbon atoms allow for the introduction of a wide range of substituents, leading to a diverse set of structurally complex compounds. nih.govnih.gov This modular approach is crucial for creating libraries of molecules for biological screening.

Furthermore, pyrimido[4,5-d]pyrimidine nucleosides have been shown to self-assemble into complex, flower-shaped supramolecular structures. nih.govresearchgate.net This self-assembly is driven by hierarchical non-covalent interactions, including hydrogen bonding. nih.govresearchgate.net The study of these intricate architectures provides insights into the principles of molecular recognition and self-organization, which are fundamental concepts in supramolecular chemistry and materials science. nih.govresearchgate.net The ability to control the formation of these superstructures by modifying the pyrimido[4,5-d]pyrimidine core opens up possibilities for the design of novel nanomaterials. nih.govresearchgate.net

Role in Nucleoside Analogs and Universal Bases

The structural similarity of the pyrimido[4,5-d]pyrimidine core to naturally occurring purines has led to its exploration in the synthesis of nucleoside analogs. ontosight.aiontosight.ai These synthetic analogs can interfere with biological processes such as DNA replication and are therefore of interest as potential therapeutic agents. ontosight.aimedchemexpress.com

A significant development in this area is the synthesis of a pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone derivative that can function as a universal base. nih.gov This compound is designed to form stable base pairs with all four natural DNA bases (adenine, guanine, cytosine, and thymine) through various keto-enol tautomers. nih.gov The ability to act as a universal base has important implications for molecular biology and diagnostics, as it can simplify the design of probes and primers for DNA sequencing and amplification.

The synthesis of these nucleoside analogs often involves the coupling of a modified pyrimido[4,5-d]pyrimidine base to a sugar moiety, such as a derivative of arabinose. ontosight.ai Further modifications, such as the introduction of fluorine or azido (B1232118) groups to the sugar or base, can enhance the biological activity and metabolic stability of the resulting nucleoside analog. ontosight.aiontosight.ai

Development of Privileged Scaffolds in Synthetic Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.gov The pyrimido[4,5-d]pyrimidine core has emerged as such a scaffold due to the diverse biological activities exhibited by its derivatives. researchgate.netnih.gov

Numerous studies have reported the synthesis of pyrimido[4,5-d]pyrimidine derivatives with a wide range of pharmacological properties. researchgate.net The versatility of the scaffold allows for the introduction of various substituents at different positions, leading to compounds with fine-tuned biological activities. nih.gov For instance, different substitution patterns on the pyrimido[4,5-d]pyrimidine ring can lead to potent and selective inhibitors of enzymes like cyclin-dependent kinases (CDKs). nih.gov

The development of efficient synthetic routes to access diverse libraries of pyrimido[4,5-d]pyrimidine derivatives is crucial for exploring their full potential as privileged scaffolds. mdpi.comcsic.es One-pot and multicomponent reactions are particularly valuable in this regard, as they allow for the rapid generation of molecular diversity from simple starting materials. atmiyauni.ac.inresearchgate.net The ability to systematically modify the scaffold and evaluate the biological activities of the resulting compounds is a key strategy in modern drug discovery. nih.gov

Q & A

Q. What are the common synthetic routes for pyrimido[4,5-d]pyrimidin-2(1H)-one derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For example:

  • One-pot synthesis : Reaction of 6-amino-1,3-dimethyluracil with aldehydes and thiourea derivatives under solvent-free conditions yields derivatives with good efficiency (70–82%) .
  • Microwave-assisted synthesis : [4 + 2] cycloaddition of uracil with glyoxylate imines under microwave irradiation improves reaction speed and yields (e.g., 72–85%) .
  • Catalytic methods : SiO₂-SO₃H as a recyclable solid acid catalyst achieves hexahydropyrimido[4,5-d]pyrimidines in high yields (>80%) under solvent-free conditions .

Key variables : Solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. microwave), and catalyst type (triethylamine vs. LiHMDS) critically affect regioselectivity and yield .

Q. How is structural characterization of this compound derivatives performed?

  • Spectroscopy : NMR (¹H/¹³C) and IR confirm ring substitution patterns and functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolves spatial conformation, critical for correlating structure-activity relationships (e.g., planar vs. puckered ring systems) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for novel derivatives .

Q. What preliminary biological screening approaches are used for these compounds?

  • Enzyme assays : FGFR4 kinase inhibition (IC₅₀ values) and EGFR T790M/L858R mutant selectivity are evaluated using biochemical assays .
  • Cell-based assays : Antiproliferative activity in Ba/F3 cells (viability assays) or antimicrobial screening (MIC values against S. aureus and E. coli) .
  • In vivo models : Analgesic and antiparkinsonian activity in rodent models (e.g., tail-flick test for pain response) .

Advanced Research Questions

Q. How can this compound derivatives be optimized to overcome drug resistance mutations (e.g., EGFR T790M)?

  • Structure-based design : Introduce substituents at C-3 and C-7 positions to enhance hydrophobic interactions with EGFR's ATP-binding pocket while minimizing wild-type affinity .
  • Covalent inhibitors : Acrylamide warheads (e.g., N-(4-ethylphenyl) acrylamide in CXF-001) form irreversible bonds with cysteine residues (e.g., Cys788 in FGFR4) .
  • Pharmacophore modeling : QSAR studies identify critical descriptors (e.g., logP, polar surface area) for balancing potency and selectivity .

Q. What strategies improve kinase selectivity in this compound-based inhibitors?

  • Kinome-wide profiling : Screen against panels of >100 kinases to identify off-target effects (e.g., CXF-001’s selectivity for FGFR4 over FGFR1–3) .
  • Tailored linkers : Substituents like 1,3-dimethoxybenzene (in CXF-001) reduce steric clashes with non-target kinases .
  • Binding mode analysis : Molecular docking (e.g., VEGFR-2 inhibitors with pyrimidin-2(1H)-one spacers) reveals hydrogen-bonding interactions with hinge regions .

Q. How are QSAR models applied to predict antimicrobial activity in this scaffold?

  • Descriptor selection : Electronic (HOMO/LUMO), steric (molar refractivity), and thermodynamic (ΔG binding) parameters correlate with MIC values .
  • Validation : Leave-one-out cross-validation (R² > 0.8) ensures model robustness for derivatives like pyrimido[4,5-d]pyrimidine-2,5-diones .
  • Design insights : Electron-withdrawing groups (e.g., Cl at C-5) enhance Gram-positive activity by disrupting bacterial membrane integrity .

Q. What advanced spectroscopic techniques resolve conformational dynamics in these compounds?

  • Solid-state NMR : Detects polymorphism in crystalline derivatives, impacting solubility and bioavailability .
  • Time-resolved fluorescence : Monitors ligand-induced conformational changes in target proteins (e.g., FGFR4 activation loop dynamics) .
  • EPR spectroscopy : Tracks radical intermediates in catalytic synthesis pathways .

Data Contradictions and Mitigation

  • Synthetic yields : Microwave-assisted methods report higher yields (>80%) compared to traditional reflux (60–70%) . Mitigation: Optimize microwave power and irradiation time.
  • Biological activity : Derivatives with 1,3-dimethoxybenzene show FGFR4 selectivity , while phenylpiperazine analogs exhibit off-target effects . Mitigation: Prioritize substituents with lower steric bulk.

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